molecular formula C14H22N2O B11817322 3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine

3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine

Cat. No.: B11817322
M. Wt: 234.34 g/mol
InChI Key: JKVSSEBBQSEGFY-UHFFFAOYSA-N
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Description

3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine is a heterocyclic compound that features both piperidine and pyridine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine typically involves multiple steps, including nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination . Starting from commercially available 2-chloroquinoline, the compound can be synthesized with a total yield of approximately 24.5% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to fully saturated piperidine derivatives .

Scientific Research Applications

3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-(1-ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine

InChI

InChI=1S/C14H22N2O/c1-4-16-10-6-5-7-13(16)12-8-9-14(17-3)15-11(12)2/h8-9,13H,4-7,10H2,1-3H3

InChI Key

JKVSSEBBQSEGFY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=C(N=C(C=C2)OC)C

Origin of Product

United States

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